

Foundational Research on the TNF α Inhibitor C87: A Technical Guide

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Compound of Interest

Compound Name: C 87

Cat. No.: B15582794

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Disclaimer: The designation "C 87" can refer to multiple distinct chemical entities in scientific literature. This document focuses specifically on the small-molecule Tumor Necrosis Factor α (TNF α) inhibitor, C87, identified as (E)-4-(2-(4-chloro-3-nitrophenyl)hydrazono)-3-phenyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one.

This technical guide provides an in-depth overview of the foundational research on the TNF α inhibitor C87. It is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation and mechanism of action of this compound.

Introduction

Overexpression of Tumor Necrosis Factor α (TNF α) is a key factor in a variety of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease[1]. Consequently, inhibiting TNF α activity is a significant therapeutic strategy. C87 is a novel small-molecule inhibitor of TNF α that was identified through computer-aided drug design[1][2]. Unlike many biological inhibitors that are large molecules, C87 is a small molecule, which can offer advantages in terms of stability and production costs[1]. This compound has been shown to directly bind to TNF α , thereby blocking its interaction with its receptors and inhibiting downstream signaling pathways[1][3]. Preclinical studies have demonstrated its potential in attenuating inflammation in various disease models[1][4].

Mechanism of Action

C87 functions by directly binding to TNF α , a pleiotropic cytokine that mediates signaling through its receptors, TNFR1 and TNFR2[1][5]. This binding competitively inhibits the interaction between TNF α and its receptors, thereby blocking the initiation of downstream signaling cascades[1][6]. In the context of glioblastoma, C87 has been shown to block the adaptive pro-survival TNF α -JNK-Axl signaling axis, sensitizing cancer cells to other therapeutic agents like gefitinib[6][7][8]. The inhibition of this pathway prevents the degradation of I κ B α and the nuclear translocation and phosphorylation of p65, key events in the NF- κ B signaling pathway[9].

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies on C87.

Table 1: In Vitro Activity of C87

Assay	Cell Line	Parameter	Value	Reference
TNF α -induced Cytotoxicity	L929	IC50	8.73 μ M	[1][2][5][9]
LPS-induced TNF α production	THP-1	IC50	0.11 μ M	[9]
Cytotoxicity	THP-1	CC50	10.81 μ M	[9]
Binding Affinity to hTNF α	-	Kd	110 nM	

Table 2: In Vivo Efficacy of C87 in a Murine Hepatitis Model

Treatment Group	Survival Rate	Reference
Vehicle Control	~30%	[1]
C87	~60%	[1]

Table 3: In Vivo Efficacy of C87 in Glioblastoma Xenograft Models

Tumor Model	Treatment	Outcome	Reference
U87vIII subcutaneous xenograft	C87 (10 mg/kg) + Gefitinib (50 mg/kg)	Significant reduction in tumor volume compared to Gefitinib alone (P < 0.001)	[6]
LN229vIII subcutaneous xenograft	C87 (10 mg/kg) + Gefitinib (50 mg/kg)	Significant reduction in tumor volume compared to Gefitinib alone (P < 0.001)	[6]
U87vIII subcutaneous xenograft	C87 + Gefitinib	Ki67 index reduced to $9.0 \pm 4.6\%$ (P < 0.01 vs. Gefitinib alone)	[6]
LN229vIII subcutaneous xenograft	C87 + Gefitinib	Ki67 index reduced to $12.6 \pm 3.9\%$ (P < 0.01 vs. Gefitinib alone)	[6]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the effect of C87 on cell viability in the presence of an EGFR inhibitor in glioblastoma cells[7].

- **Cell Seeding:** Seed glioblastoma cells ($5\text{--}10 \times 10^3$ cells/well) in a 96-well plate and culture for the desired duration.
- **Treatment:** Treat the cells with C87 (e.g., 2.5 μM), a TNF α antibody (e.g., 1 $\mu\text{g/mL}$), gefitinib (e.g., 2 μM), or a combination of these agents for 48 hours. Use DMSO as a vehicle control.
- **MTT Addition:** Add MTT solution to each well and incubate for a specified time to allow for the formation of formazan crystals.
- **Solubilization:** Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

- **Absorbance Measurement:** Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
- **Data Analysis:** Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

This protocol is used to detect changes in the activity of intracellular kinases in response to C87 treatment[7][10].

- **Cell Lysis:** Lyse treated glioblastoma cells in cold RIPA buffer containing protease and phosphatase inhibitors. For tissue samples, homogenize frozen tissue in RIPA buffer.
- **Protein Quantification:** Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
- **SDS-PAGE:** Separate 10 µg of total protein per sample by SDS-polyacrylamide gel electrophoresis.
- **Protein Transfer:** Transfer the separated proteins to a PVDF membrane.
- **Immunoblotting:** Block the membrane and then incubate with primary antibodies against the proteins of interest (e.g., phospho-JNK, phospho-Axl, GAPDH) overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- **Detection:** Visualize the protein bands using an ECL substrate and capture the signal on film or with a digital imager.

Murine Xenograft Model

This protocol is used to evaluate the in vivo therapeutic potential of C87 in combination with an EGFR inhibitor in glioblastoma[7].

- **Animal Model:** Use 4- to 6-week-old female athymic nude mice.

- **Tumor Cell Implantation:** Subcutaneously inject glioblastoma cells (e.g., U87vIII or LN229vIII) into the flanks of the mice.
- **Treatment:** When tumors reach a palpable size, randomize the mice into treatment groups. Administer C87 (e.g., 10 mg/kg) intraperitoneally and/or gefitinib (e.g., 50 mg/kg) by oral gavage daily.
- **Tumor Measurement:** Measure tumor volume regularly using calipers.
- **Endpoint:** At the end of the study, sacrifice the mice, resect the tumors, and fix them in formalin for further analysis (e.g., Ki67 staining).
- **Ethical Considerations:** All animal experiments should be approved by the relevant Institutional Animal Care and Use Committee.

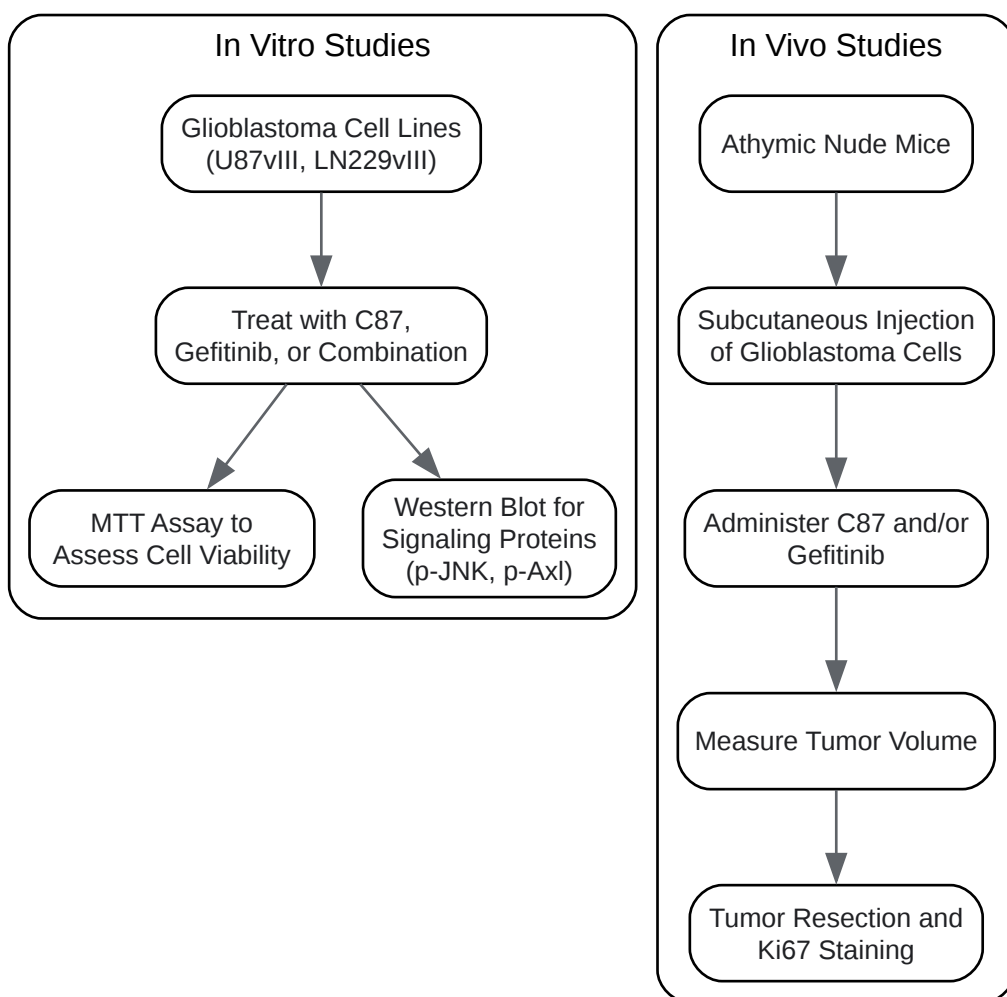
Murine Hepatitis Model

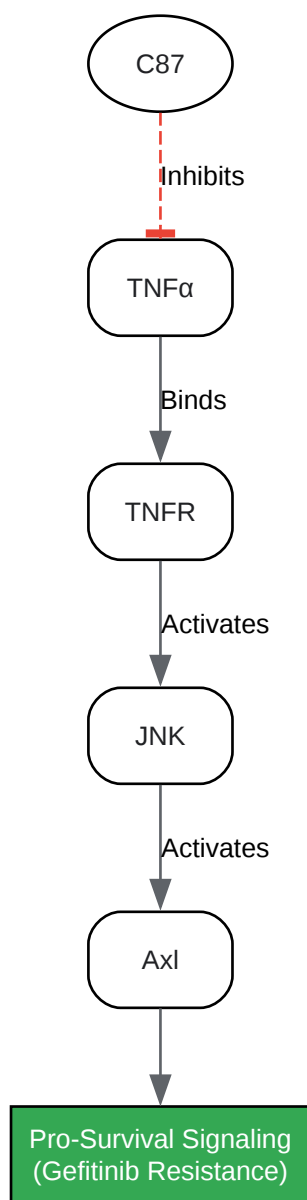
This in vivo model is used to assess the anti-inflammatory efficacy of C87^{[1][5]}.

- **Animal Model:** Use 8- to 12-week-old BALB/c mice.
- **Induction of Hepatitis:** Induce acute liver injury by intraperitoneal injection of D-galactosamine (GalN) and lipopolysaccharide (LPS).
- **Treatment:** Administer C87 intravenously at a specified time point relative to the induction of hepatitis.
- **Monitoring:** Monitor the survival of the mice over a period of 50 hours.
- **Biochemical Analysis:** At the end of the experiment, collect blood samples to measure serum levels of alanine transaminase (ALT) and aspartate transaminase (AST) as markers of liver injury.
- **Histological Analysis:** Collect liver tissues for histological examination (e.g., H&E staining) to assess the degree of liver damage.

Visualizations

C87 Experimental Workflow





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